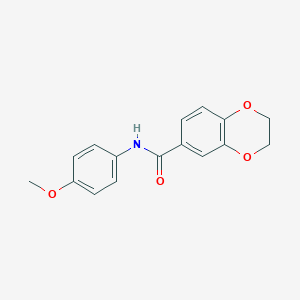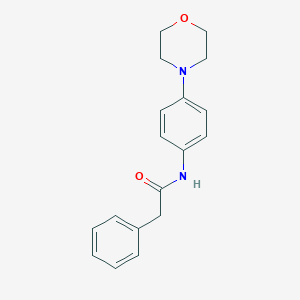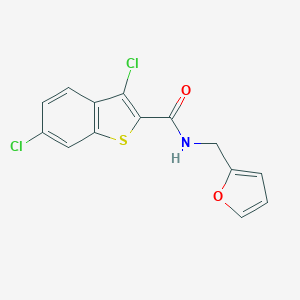![molecular formula C27H20ClNO3 B253121 1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B253121.png)
1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorobenzyl group, a hydroxy group, and a naphthyl group
准备方法
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the indole core. The synthetic route may include:
Formation of the Indole Core: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzyl Group: This step involves the alkylation of the indole core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Naphthyl Group: This step involves the acylation of the indole core with a naphthyl acyl chloride derivative under Friedel-Crafts acylation conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
科学研究应用
1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including signal transduction, apoptosis, and cell cycle regulation, depending on its specific biological activity.
相似化合物的比较
1-[(2-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-(NAPHTHALEN-1-YL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the indole or naphthyl rings, leading to variations in its chemical and biological properties.
This compound:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are valuable in various fields of research.
属性
分子式 |
C27H20ClNO3 |
|---|---|
分子量 |
441.9 g/mol |
IUPAC 名称 |
1-[(2-chlorophenyl)methyl]-3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)indol-2-one |
InChI |
InChI=1S/C27H20ClNO3/c28-23-14-5-2-9-19(23)17-29-24-15-6-4-13-22(24)27(32,26(29)31)16-25(30)21-12-7-10-18-8-1-3-11-20(18)21/h1-15,32H,16-17H2 |
InChI 键 |
IXUPSADGSPWPON-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CC3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253041.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253042.png)

![2-(4-ethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253044.png)


![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B253048.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B253051.png)
![3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253052.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253053.png)
![1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B253056.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B253057.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B253060.png)
![N~5~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B253061.png)
